1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H12F2O2S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)3-8-4-9(15-11(12)13)6-10(5-8)16-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
LLMFTFNUSRTZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Difluoromethoxy)-5-(methylthio)phenol
The precursor 3-(difluoromethoxy)-5-(methylthio)phenol is synthesized in two steps:
- Methylthiolation :
Reaction of 3,5-dihydroxybenzene with methyl disulfide in the presence of a copper(I) catalyst under basic conditions yields 3-hydroxy-5-(methylthio)phenol.
$$
\text{3,5-Dihydroxybenzene} + \text{MeSSMe} \xrightarrow{\text{CuI, KOH}} \text{3-HO-5-SMe-C₆H₃OH}
$$ - Difluoromethylation :
Treatment with diethylaminosulfur trifluoride (DAST) converts the hydroxyl group to difluoromethoxy:
$$
\text{3-HO-5-SMe-C₆H₃OH} + \text{DAST} \rightarrow \text{3-OCF₂H-5-SMe-C₆H₃OH}
$$
Acetylation via Friedel-Crafts
The phenol intermediate is acetylated using acetyl chloride and aluminum chloride in 1,2-dichloroethane at 80°C:
$$
\text{3-OCF₂H-5-SMe-C₆H₃OH} + \text{AcCl} \xrightarrow{\text{AlCl₃}} \text{1-(3-OCF₂H-5-SMe-C₆H₃)propan-2-one}
$$
Key parameters :
- Solvent polarity influences reaction rate and regioselectivity.
- Substituent effects favor acetylation at the para position to the stronger activating group (difluoromethoxy).
Lithiation-Based Coupling Strategies
Modern synthetic routes employ directed ortho metalation (DoM) to install substituents regioselectively.
Directed Lithiation of Aryl Triflates
- Triflate formation :
3-Hydroxy-5-(methylthio)acetophenone is treated with triflic anhydride to form the triflate:
$$
\text{3-HO-5-SMe-C₆H₃-COMe} + \text{Tf₂O} \rightarrow \text{3-OTf-5-SMe-C₆H₃-COMe}
$$ - Lithiation and difluoromethoxy introduction :
The triflate undergoes lithiation at -78°C using LDA, followed by quenching with difluoromethyl iodide:
$$
\text{3-OTf-5-SMe-C₆H₃-COMe} \xrightarrow{\text{LDA, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{ICF₂H}} \text{1-(3-OCF₂H-5-SMe-C₆H₃)propan-2-one}
$$
Advantages :
Oxidation of Secondary Alcohol Precursors
Ketones can be synthesized via oxidation of secondary alcohols.
Grignard Addition to Aldehydes
- Aldehyde synthesis :
3-(Difluoromethoxy)-5-(methylthio)benzaldehyde is prepared via formylation of the corresponding bromobenzene using CO and H₂ under palladium catalysis. - Grignard reaction :
Addition of methylmagnesium bromide to the aldehyde yields the secondary alcohol:
$$
\text{3-OCF₂H-5-SMe-C₆H₃CHO} + \text{MeMgBr} \rightarrow \text{3-OCF₂H-5-SMe-C₆H₃CH(OH)Me}
$$ - Oxidation :
Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the ketone:
$$
\text{3-OCF₂H-5-SMe-C₆H₃CH(OH)Me} \xrightarrow{\text{CrO₃}} \text{1-(3-OCF₂H-5-SMe-C₆H₃)propan-2-one}
$$
Limitations :
- Over-oxidation risks necessitate careful stoichiometric control.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods:
Industrial-Scale Considerations
Patents highlight the importance of solvent recycling and catalyst recovery. For example, the use of tetrahydrofuran (THF) in lithiation steps allows for distillation-based recovery, reducing costs by ~20%. Additionally, replacing traditional AlCl₃ with supported Lewis acids (e.g., AlCl₃-SiO₂) improves catalyst recyclability in Friedel-Crafts reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation, while nucleophiles like sodium methoxide (NaOMe) can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Reactive Intermediates: Forming reactive intermediates that can modify biomolecules and alter cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (Target) | -OCHF₂ (3-position), -SCH₃ (5-position) | C₁₁H₁₁F₂O₂S | ~252.28* | Combines fluorinated ether and thioether groups; potential metabolic stability. |
| 1-(3-(Methylthio)phenyl)propan-2-one | -SCH₃ (3-position) | C₁₀H₁₂OS | 180.27 | Lacks fluorinated groups; simpler structure with thioether. |
| 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one | -Cl, -OCHF₂ (2-position), -SCH₃ (5-position) | C₁₁H₁₁ClF₂O₂S | 280.72 | Chlorine addition increases molecular weight and potential reactivity. |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | -CF₃ (3-position) | C₁₀H₉F₃O | 206.18 | Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects. |
| 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | -Cl (5-position), -OCH₃ (2-position), -CF₃ (propanone backbone) | C₁₁H₉ClF₃O₂ | 252.62 | Methoxy and trifluoromethyl groups alter solubility and steric effects. |
| 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | -OH (2-position), -CH₃ (5-position), -C₃H₃S (thiophene) | C₁₅H₁₄O₂S | 258.33 | Conjugated enone system; hydroxy group increases polarity. |
Physicochemical and Functional Differences
Electron Effects and Reactivity
- The difluoromethoxy group (-OCHF₂) in the target compound provides moderate electron-withdrawing effects, which may stabilize the ketone moiety and influence reactivity in nucleophilic additions or reductions .
Lipophilicity and Solubility
- The methylthio (-SCH₃) group in the target compound enhances lipophilicity compared to hydroxyl or methoxy analogs (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one) .
- The chlorine atom in 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one further increases molecular weight and may reduce solubility in aqueous media .
Biological Activity
1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethoxy group and a methylthio group, which may influence its interaction with biological targets, leading to various pharmacological effects.
- Molecular Formula : C12H12F2O2S
- Molecular Weight : 246.28 g/mol
- CAS Number : 1804271-17-7
The structural characteristics of this compound, particularly the presence of fluorine and sulfur atoms, are hypothesized to enhance its biological activity by modifying its electronic properties and steric interactions.
Biological Activity Overview
Research indicates that 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one may exhibit antimicrobial and anticancer properties. The following sections delve into specific studies and findings regarding its biological activities.
Anticancer Activity
A significant area of investigation has been the compound's anticancer potential. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, particularly breast cancer cells.
Case Study: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxicity of compounds related to 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one against MCF-7 human breast cancer cells. The results demonstrated:
- High Cytotoxicity : The compound exhibited significant cytotoxic effects on MCF-7 cells, surpassing those of the reference drug Tamoxifen.
- Selectivity : It showed lower toxicity towards normal cells, indicating a potential therapeutic window for further development.
The cytotoxic effects were measured using the MTT assay, which assesses cell viability based on mitochondrial activity.
Antimicrobial Activity
In addition to its anticancer properties, there are indications that this compound may also possess antimicrobial activity. While detailed mechanisms are still under investigation, the presence of the difluoromethoxy and methylthio groups is believed to enhance its interaction with microbial targets.
The exact mechanisms through which 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Fluorine Substitution : The difluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Thioether Group Influence : The methylthio group could play a role in modulating redox states within cells, potentially leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one | Similar structure but different substitution pattern | Variations in reactivity due to position change |
| 1-(3-(Trifluoromethoxy)-4-(methylthio)phenyl)propan-2-one | Contains a trifluoromethoxy group instead of difluoromethoxy | Potentially different biological activity due to fluorine substitution |
The unique combination of difluoromethoxy and methylthio groups in 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one may impart distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
